molecular formula C8H10BrNO2 B1380976 2-Bromo-5-(2-methoxyethoxy)pyridine CAS No. 1144110-14-4

2-Bromo-5-(2-methoxyethoxy)pyridine

Cat. No.: B1380976
CAS No.: 1144110-14-4
M. Wt: 232.07 g/mol
InChI Key: QMNYDLUNGKGNLV-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-methoxyethoxy)pyridine (CAS 1144110-14-4) is a halogenated pyridine derivative characterized by a bromine atom at the 2-position and a 2-methoxyethoxy group at the 5-position of the pyridine ring. This compound is widely used in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom.

Properties

IUPAC Name

2-bromo-5-(2-methoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-4-5-12-7-2-3-8(9)10-6-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNYDLUNGKGNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-5-(2-methoxyethoxy)pyridine typically involves the bromination of 5-(2-methoxyethoxy)pyridine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound in larger quantities .

Chemical Reactions Analysis

2-Bromo-5-(2-methoxyethoxy)pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

2-Bromo-5-(2-methoxyethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-5-(2-methoxyethoxy)pyridine exerts its effects depends on the specific applicationIn biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Key Substituents Reactivity in Suzuki Coupling
This compound 1144110-14-4 C₈H₁₀BrNO₂ Br (C2), OCH₂CH₂OCH₃ (C5) High
3-Bromo-5-(2-methoxyethoxy)pyridine 181585-07-9 C₈H₁₀BrNO₂ Br (C3), OCH₂CH₂OCH₃ (C5) Moderate
5-Bromo-2-(2-methoxyphenyl)pyridine 1194683-55-0 C₁₂H₁₀BrNO Br (C5), C₆H₄OCH₃ (C2) Moderate (steric hindrance)

Biological Activity

Overview

2-Bromo-5-(2-methoxyethoxy)pyridine is a pyridine derivative characterized by the presence of a bromine atom and a methoxyethoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H10BrNO2\text{C}_8\text{H}_{10}\text{Br}\text{N}\text{O}_2. The structure features a bromine atom at the second position and a methoxyethoxy group at the fifth position of the pyridine ring, which enhances its reactivity and solubility properties, making it suitable for various organic synthesis applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyridine derivatives, including this compound. Research indicates that compounds containing the pyridine nucleus exhibit significant antibacterial effects against a range of pathogens. The presence of functional groups such as methoxy or ethoxy enhances these biological activities .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMIC (μg/mL)Activity Level
Staphylococcus aureus55Moderate
Escherichia coli56Moderate
Pseudomonas aeruginosa60Moderate
Candida albicans70Moderate

Antiviral Properties

The antiviral potential of pyridine derivatives has also been explored, particularly in light of recent global health challenges. Compounds similar to this compound have shown promise in inhibiting viral replication and modulating immune responses . The specific mechanisms often involve interference with viral entry or replication processes.

The mechanism by which this compound exerts its biological effects is likely multifaceted. The bromine atom can participate in nucleophilic substitution reactions, while the methoxyethoxy group may enhance solubility and facilitate interactions with biological targets. This compound may inhibit enzyme activity by binding to active sites or modulate receptor activity, thereby influencing various signaling pathways .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related pyridine derivatives:

  • Study on Antimicrobial Efficacy : A series of experiments demonstrated that derivatives with similar structures exhibited varying degrees of antibacterial activity, with some showing MIC values as low as 40 μg/mL against Staphylococcus aureus .
  • Antiviral Screening : In vitro studies indicated that certain pyridine derivatives could inhibit the replication of viruses like SARS-CoV-2, suggesting potential applications in developing antiviral therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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